1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride
Overview
Description
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of organic solvents such as ethanol, DMSO, and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it inhibits mPGES-1, reducing the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Omeprazole N-oxide: A benzimidazole derivative used as a proton pump inhibitor.
(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride: Another benzimidazole derivative with potential therapeutic applications.
Uniqueness
1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific structure, which combines a benzimidazole moiety with a methoxyphenyl group.
Properties
IUPAC Name |
1-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-14-10-18-19(11-15(14)2)23(13-22-18)8-5-9-26-20-7-6-17(16(3)24)12-21(20)25-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNSGZKQZEZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=C(C=C(C=C3)C(=O)C)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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